molecular formula C15H14O2 B1205339 7-Hydroxyflavan

7-Hydroxyflavan

Cat. No.: B1205339
M. Wt: 226.27 g/mol
InChI Key: KFUMHIDDQQILEL-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxyflavan is a hydroxyflavonoid.

Scientific Research Applications

Nanocarriers for Drug Delivery

7-Hydroxyflavone (7-HF) has been researched for its potential in drug delivery systems. Studies have shown that encapsulating 7-HF in carbon nanotubes can significantly improve its oral absorption, protect it against degradation, and facilitate its absorption through the lymphatic system. This method could be particularly beneficial for treating diseases mediated by free radicals such as cancer, atherosclerosis, and neuronal diseases (Espíndola et al., 2022).

Interactions with DNA

Research into the interactions of 7-HF with DNA has revealed its efficacy in binding and affecting DNA structures. This aspect of 7-HF is significant in understanding its potential therapeutic applications in diseases like cancer, atherosclerosis, and cardiovascular diseases (Sengupta et al., 2014).

Hydrophilicity Improvement for Drug Efficacy

Studies have shown that improving the hydrophilicity of 7-HF, as seen in the case of 7,8-Dihydroxyflavone, can enhance its solubility and potentially its efficacy as a drug. This improvement is particularly relevant for diseases like Parkinson’s, where the drug’s solubility can limit its application (Chen et al., 2016).

Antifungal Properties

7-HF and other hydroxyflavan compounds have demonstrated notable antifungal activities. Understanding the specific structures and properties contributing to this antifungal activity can lead to the development of more effective antifungal agents (O'neill & Mansfield, 1982).

Anti-Parkinson Agents

7-HF has been evaluated for its potential as an anti-Parkinson agent. Studies indicate that 7-HF shows significant neuroprotective roles and effective anti-Parkinson activity in a dose-dependent manner (Mishra et al., 2020).

Properties

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-phenyl-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C15H14O2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-6,8,10,14,16H,7,9H2/t14-/m0/s1

InChI Key

KFUMHIDDQQILEL-AWEZNQCLSA-N

Isomeric SMILES

C1CC2=C(C=C(C=C2)O)O[C@@H]1C3=CC=CC=C3

SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3

Canonical SMILES

C1CC2=C(C=C(C=C2)O)OC1C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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